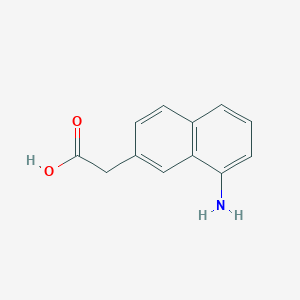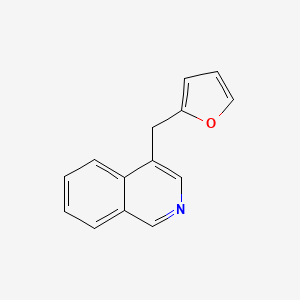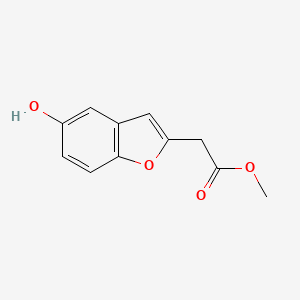
Ethyl 8-hydroxyindolizine-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-hydroxyindolizine-7-carboxylate is a derivative of indolizine, a nitrogen-containing heterocyclic compound Indolizine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-hydroxyindolizine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of substituted o-iodoaniline with dicarbonyl compounds, followed by cyclization using a base and a catalytic amount of copper(I) iodide . Another approach involves the use of methanesulfonic acid under reflux conditions to achieve the desired cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 8-hydroxyindolizine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the 7-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of this compound.
Applications De Recherche Scientifique
Ethyl 8-hydroxyindolizine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indolizine derivatives.
Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and interactions.
Mécanisme D'action
The mechanism of action of ethyl 8-hydroxyindolizine-7-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 8-position and the ester group at the 7-position play crucial roles in its binding affinity and activity. The compound can inhibit enzymes by forming hydrogen bonds with active site residues, leading to the disruption of enzymatic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-carboxylic acid esters: These compounds share a similar indole scaffold and exhibit comparable biological activities.
Indole-2-carboxamides: These derivatives are known for their enzyme inhibitory properties and are used in medicinal chemistry.
Uniqueness
Ethyl 8-hydroxyindolizine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H11NO3 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
ethyl 8-hydroxyindolizine-7-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)8-5-7-12-6-3-4-9(12)10(8)13/h3-7,13H,2H2,1H3 |
Clé InChI |
VJOHTQOICSISIS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=CC=CN2C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)-7-methyl-](/img/structure/B11896138.png)





![2-Benzyl-2,6-diazaspiro[3.4]octane](/img/structure/B11896178.png)
![5,6-Dihydro-4H-thieno[3,4-c]pyrrole Hydrobromide](/img/structure/B11896190.png)



![(2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal](/img/structure/B11896205.png)

![7-Amino-1-methyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B11896223.png)
